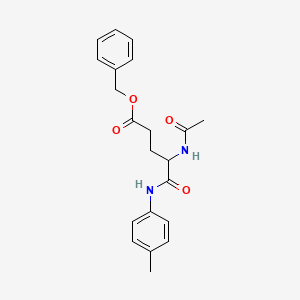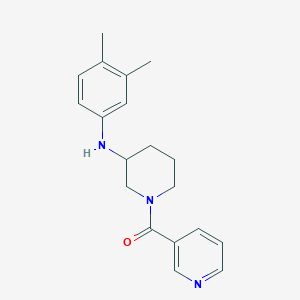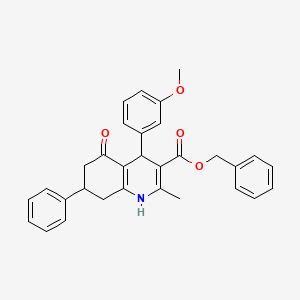
benzyl N~2~-acetyl-N~1~-(4-methylphenyl)-alpha-glutaminate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl N~2~-acetyl-N~1~-(4-methylphenyl)-alpha-glutaminate (BMAA) is a naturally occurring non-proteinogenic amino acid that has gained significant attention in recent years due to its potential neurotoxicity and its association with neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Mechanism of Action
Benzyl N~2~-acetyl-N~1~-(4-methylphenyl)-alpha-glutaminate is believed to exert its neurotoxic effects through multiple mechanisms, including the inhibition of glutamate uptake and the activation of NMDA receptors. benzyl N~2~-acetyl-N~1~-(4-methylphenyl)-alpha-glutaminate has also been shown to induce the production of reactive oxygen species, which can lead to oxidative stress and damage to cellular components.
Biochemical and Physiological Effects:
benzyl N~2~-acetyl-N~1~-(4-methylphenyl)-alpha-glutaminate has been shown to induce a range of biochemical and physiological effects, including the induction of oxidative stress, the disruption of mitochondrial function, and the activation of apoptotic pathways. benzyl N~2~-acetyl-N~1~-(4-methylphenyl)-alpha-glutaminate has also been shown to induce the production of beta-amyloid, a protein that is associated with Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of studying benzyl N~2~-acetyl-N~1~-(4-methylphenyl)-alpha-glutaminate in the lab is that it can be synthesized relatively easily and in large quantities. However, one limitation is that the effects of benzyl N~2~-acetyl-N~1~-(4-methylphenyl)-alpha-glutaminate may be dependent on the specific experimental conditions used, including the concentration of benzyl N~2~-acetyl-N~1~-(4-methylphenyl)-alpha-glutaminate, the length of exposure, and the cell type used.
Future Directions
There are several future directions for benzyl N~2~-acetyl-N~1~-(4-methylphenyl)-alpha-glutaminate research, including the development of more sensitive and specific detection methods for benzyl N~2~-acetyl-N~1~-(4-methylphenyl)-alpha-glutaminate, the investigation of the role of benzyl N~2~-acetyl-N~1~-(4-methylphenyl)-alpha-glutaminate in the development of neurodegenerative diseases, and the development of potential therapeutic interventions for individuals with benzyl N~2~-acetyl-N~1~-(4-methylphenyl)-alpha-glutaminate-associated neurodegenerative diseases. Additionally, further research is needed to understand the potential environmental sources of benzyl N~2~-acetyl-N~1~-(4-methylphenyl)-alpha-glutaminate and its impact on human health.
In conclusion, benzyl N~2~-acetyl-N~1~-(4-methylphenyl)-alpha-glutaminate is a naturally occurring non-proteinogenic amino acid that has gained significant attention in recent years due to its potential neurotoxicity and its association with neurodegenerative diseases. While much is still unknown about benzyl N~2~-acetyl-N~1~-(4-methylphenyl)-alpha-glutaminate, continued research in this area has the potential to shed light on the mechanisms underlying neurodegenerative diseases and to inform the development of potential therapeutic interventions.
Synthesis Methods
Benzyl N~2~-acetyl-N~1~-(4-methylphenyl)-alpha-glutaminate can be synthesized through the reaction of L-glutamic acid with benzyl chloroformate and 4-methylphenylalanine in the presence of a base. The resulting product is then acetylated to yield benzyl N~2~-acetyl-N~1~-(4-methylphenyl)-alpha-glutaminate.
Scientific Research Applications
Benzyl N~2~-acetyl-N~1~-(4-methylphenyl)-alpha-glutaminate has been extensively studied in the context of its potential neurotoxicity and its association with neurodegenerative diseases. Research has shown that benzyl N~2~-acetyl-N~1~-(4-methylphenyl)-alpha-glutaminate can induce oxidative stress, mitochondrial dysfunction, and protein misfolding, which are all hallmarks of neurodegenerative diseases. benzyl N~2~-acetyl-N~1~-(4-methylphenyl)-alpha-glutaminate has also been shown to accumulate in the brain and to be present in high levels in the brains of individuals with neurodegenerative diseases.
properties
IUPAC Name |
benzyl 4-acetamido-5-(4-methylanilino)-5-oxopentanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4/c1-15-8-10-18(11-9-15)23-21(26)19(22-16(2)24)12-13-20(25)27-14-17-6-4-3-5-7-17/h3-11,19H,12-14H2,1-2H3,(H,22,24)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMBFWXOFQQHRGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(CCC(=O)OCC2=CC=CC=C2)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 4-acetamido-5-(4-methylanilino)-5-oxopentanoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(3-bromophenyl)-1-methyl-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4923428.png)
![3-chloro-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4923434.png)
![N~1~-cyclopropyl-N~2~-(4-isopropylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4923440.png)



![3,3'-[(4-methyl-1,3-thiazol-2-yl)imino]dipropanamide](/img/structure/B4923481.png)

![N-benzyl-2-{[5-(5-bromo-2-hydroxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4923495.png)
![N-[(2-chlorophenyl)(8-hydroxy-7-quinolinyl)methyl]-2-methylpropanamide](/img/structure/B4923508.png)

![N,N-diethyl-4-{2-[(3-methoxyphenyl)amino]-1,3-thiazol-4-yl}benzenesulfonamide hydrobromide](/img/structure/B4923523.png)
![N-{5-[(2-anilino-2-oxoethyl)thio]-1,3,4-thiadiazol-2-yl}-4-nitrobenzamide](/img/structure/B4923529.png)
![1-(2,3-dihydro-1H-inden-2-yl)-4-{[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]methyl}piperidine](/img/structure/B4923535.png)